

# A Comprehensive Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

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## Compound of Interest

Compound Name: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B031540

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This guide covers its chemical properties, synthesis, and reactivity, offering detailed experimental protocols and a summary of its applications.

## Chemical Identity and Properties

**1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is an aromatic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable building block in organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is: CC1=C(C=CC(=C1)OC(F)(F)F)Br[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C8H6BrF3O	PubChem[1]
Molecular Weight	255.03 g/mol	PubChem[1]
IUPAC Name	1-bromo-2-methyl-4-(trifluoromethoxy)benzene	PubChem[1]
CAS Number	261951-96-6	PubChem[1]
InChI Key	ZKABPUGKDKWJIP-UHFFFAOYSA-N	PubChem[1]
XLogP3	4.2	PubChem[1]

## Reactivity and Applications

The reactivity of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is primarily governed by the interplay between its substituents. The trifluoromethoxy group is electron-withdrawing, while the methyl group is electron-donating. The bromine atom serves as an excellent leaving group, making the compound highly suitable for various cross-coupling and substitution reactions.[2]

### Key Applications:

- **Pharmaceutical Intermediate:** The trifluoromethoxy group is often incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy.[2]
- **Materials Science:** The fluorinated nature of this compound allows for its use in the synthesis of specialized polymers, liquid crystals, and organic electronic materials, imparting properties like thermal resistance and chemical inertness.[2]
- **Agrochemicals:** Similar to pharmaceuticals, the trifluoromethoxy moiety can improve the performance and persistence of pesticides and herbicides.

The primary utility of this compound is as a building block in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

## Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** in synthesis. Below are representative protocols for its synthesis and subsequent use in a cross-coupling reaction.

### Protocol 1: Synthesis via Bromination of Trifluoromethoxyaniline

A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor, followed by a deamination reaction. This method provides good yields and selectivity.<sup>[3]</sup><sup>[4]</sup>

#### Materials:

- 2- or 4-trifluoromethoxyaniline
- N-bromosuccinimide (NBS)
- Weak acid (e.g., acetic acid)
- Inorganic or organic nitrite
- Reducing agent
- Solvent (e.g., acetic acid)

#### Procedure:

- Dissolve the starting trifluoromethoxyaniline in a suitable solvent, such as acetic acid. The molar ratio between the starting material and solvent is typically around 1:6.<sup>[4]</sup>
- Cool the reaction mixture to between -5°C and 0°C using an external cooling system, as the reaction is exothermic.<sup>[4]</sup>
- Slowly add the brominating agent, such as N-bromosuccinimide (NBS), to the mixture. The brominating agent is typically used in a slight molar excess (5-10%) relative to the starting aniline.<sup>[4]</sup>
- Maintain the reaction at a low temperature and stir until the bromination is complete.

- Proceed with the deamination reaction by treating the resulting brominated aniline with a nitrite in the presence of an acid and a reducing agent to remove the amino group.[4]
- Isolate and purify the final product, 1-bromo-3-trifluoromethoxybenzene (an isomer of the target compound, illustrating the general principle), which can be further purified by distillation to achieve a purity of over 99.5%.[3]

#### Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

**1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond.

##### Materials:

- **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

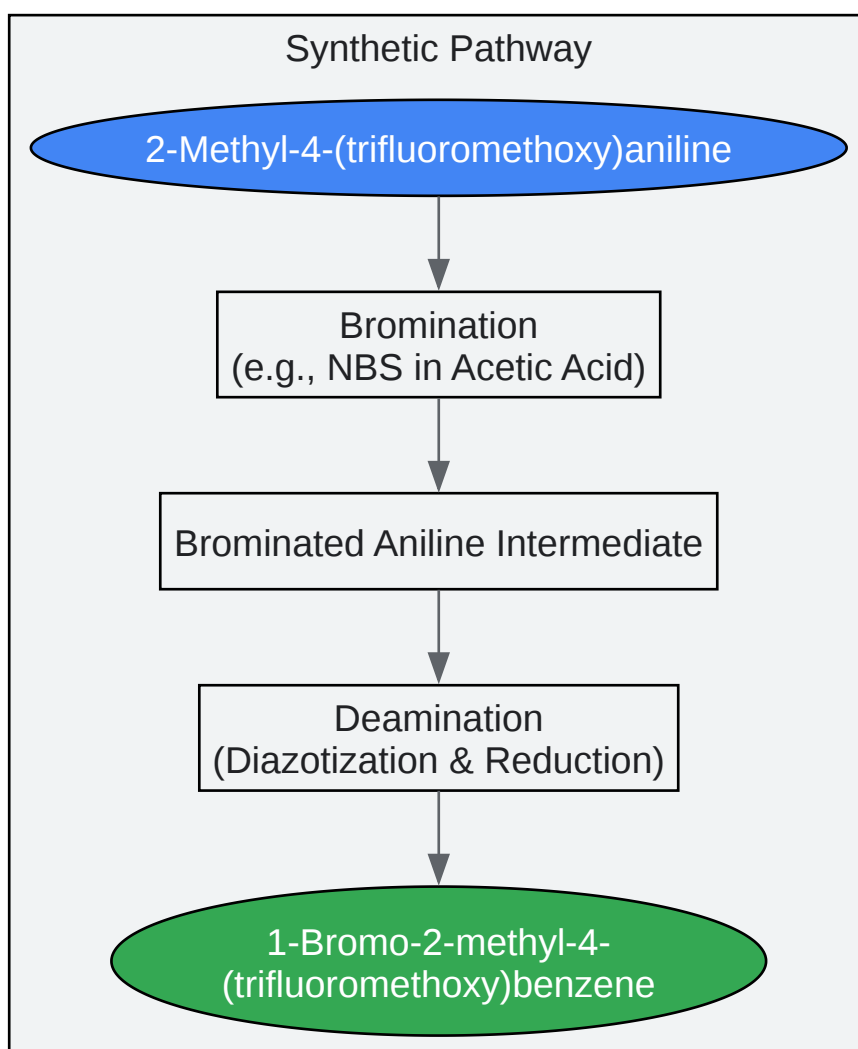
##### Procedure:

- In a reaction vessel, combine **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent to the mixture.
- Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
- Heat the mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

- After the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

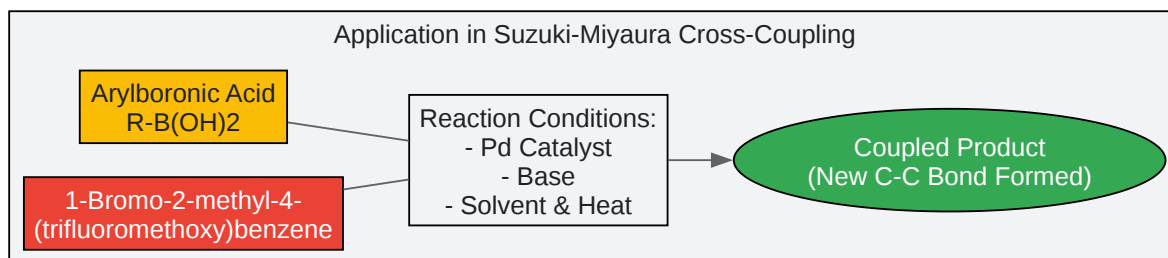
## Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and application of **1-Bromo-2-methyl-4-(trifluoromethoxy)benzene**.



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Caption: A generalized synthetic pathway for producing the target compound.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

**1-Bromo-2-methyl-4-(trifluoromethoxy)benzene** is classified as hazardous. It is toxic to aquatic life with long-lasting effects.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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## References

- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene |  $C_8H_6BrF_3O$  | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
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